Para Red D6

Description

Historical Context of Azo Dye Synthesis and Application in Scientific Disciplines

Evolution of Azo Dye Chemistry and its Significance in Organic Synthesis and Pigment Technology

The history of dyeing is broadly divided into the "pre-aniline" and "post-aniline" periods, with the latter commencing in 1856. unb.ca The post-aniline era, marked by the synthesis of Mauveine by William Henry Perkin, ushered in the age of synthetic dyes. unb.ca Azo compounds, characterized by the (-N=N-) functional group, were first discovered in 1858 by Peter Griess. numberanalytics.com This discovery paved the way for the development of a vast and diverse class of synthetic colorants. psiberg.com Azo dyes are synthesized through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or an amine. psiberg.comjchemrev.comnih.gov

The versatility of this synthesis method allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, brown, and blue. unb.ca This has made azo dyes the largest and most commercially important class of organic colorants, accounting for approximately 60-70% of the dyes used in industries such as textiles, printing, and cosmetics. rsc.orgresearchgate.net Their cost-effectiveness, a result of the straightforward manufacturing processes, has been a primary driver of their widespread adoption. rsc.org Beyond their role as colorants, azo compounds have found applications as pH indicators, in the coloring of pharmaceutical agents, and in advanced technologies like two-photon photodynamic therapy. psiberg.comscispace.com The development of azo dye chemistry has been a cornerstone of industrial organic chemistry, significantly advancing pigment technology and organic synthesis. numberanalytics.com

Specific Role of Para Red as a Benchmark Synthetic Pigment

Para Red, also known as Pigment Red 1, holds a notable place in the history of synthetic pigments. Discovered in 1880 by von Gallois and Ullrich, it was the first azo dye. chemeurope.com It is synthesized by the diazotization of p-nitroaniline and subsequent coupling with β-naphthol. scribd.comscribd.com This process yields a brilliant red dye that can be used to color cellulose (B213188) fabrics. chemeurope.com

Historically, Para Red served as a benchmark in the development of synthetic pigments. Its synthesis is a classic example of the diazo coupling reaction, a fundamental process in organic chemistry. psiberg.com While it has limitations, such as not being very fast and being prone to washing away from fabrics if not applied correctly, its discovery and early use were pivotal. chemeurope.com The study of Para Red and similar early azo dyes provided the foundation for creating more stable and versatile pigments. dyespigments.net These early pigments, including Para Red, are characterized by their good fastness to light and weather resistance, which made them important for applications like inexpensive coating materials. mst.dk

Rationale for Deuterium (B1214612) Labeling in Organic Molecules

Principles of Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a powerful technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org The core principle involves replacing one or more atoms in a molecule with their isotope, which has a different number of neutrons but the same number of protons. wikipedia.orgnumberanalytics.com This substitution creates a "labeled" molecule that is chemically almost identical to its unlabeled counterpart and generally does not interfere with the chemical reaction under investigation. wikipedia.orgmetwarebio.com

The labeled atoms act as tracers, allowing researchers to follow their path and determine the sequence of events in a chemical or biological process. wikipedia.org Isotopes can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). numberanalytics.commetwarebio.com The choice of isotope depends on the specific research question and the analytical techniques available for detection. numberanalytics.com Detection methods are varied and exploit the unique properties of the isotopes, such as mass differences (mass spectrometry), distinct vibrational modes (infrared spectroscopy), or different gyromagnetic ratios (nuclear magnetic resonance spectroscopy). wikipedia.org This technique is invaluable for gaining detailed insights into reaction pathways, metabolic fluxes, and molecular interactions. numberanalytics.commetwarebio.com

Advantages of Deuteration for Mechanistic Studies and Analytical Quantification

Deuterium (²H or D), a stable isotope of hydrogen, offers significant advantages when used for isotopic labeling in organic molecules, a process known as deuteration. numberanalytics.com One of the primary benefits is in the elucidation of reaction mechanisms. synmr.in By strategically replacing hydrogen atoms with deuterium at specific positions in a molecule, researchers can track the fate of these atoms throughout a reaction. numberanalytics.com This provides direct evidence for bond-breaking and bond-forming steps, helping to confirm or refute proposed mechanistic pathways. numberanalytics.com The kinetic isotope effect (KIE), where the C-D bond is stronger and reacts slower than a C-H bond, is a powerful tool for determining the rate-limiting step of a reaction. acs.org

For analytical quantification, deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry (MS)-based analysis. researchgate.net Because a deuterated analogue has very similar chemical and physical properties to the analyte being measured, it co-elutes during chromatography and exhibits similar ionization efficiency. researchgate.net However, it is easily distinguishable by its higher molecular mass. researchgate.net This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. researchgate.netacs.org Furthermore, stable deuterium labeling is non-radioactive, making it safer and more environmentally friendly than using radioactive isotopes like tritium. These advantages have led to the widespread use of deuterated compounds in fields ranging from drug discovery and metabolism studies to proteomics and environmental science. synmr.inacs.org

Definition and Structural Peculiarities of Para Red D6 (Deuterated Para Red)

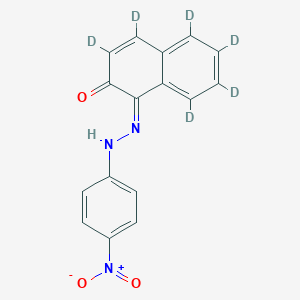

This compound is the deuterated form of the azo dye Para Red. biocat.com Its chemical structure is 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-3,4,5,6,7,8-d6-2-ol. pharmaffiliates.comlgcstandards.com In this specific isotopologue, six hydrogen atoms on the naphthyl ring of the Para Red molecule have been replaced by deuterium atoms. pharmaffiliates.comcymitquimica.com

The parent compound, Para Red, has the molecular formula C₁₆H₁₁N₃O₃. chemeurope.com The deuterated version, this compound, has the molecular formula C₁₆H₅D₆N₃O₃ and a molecular weight of approximately 299.32 g/mol , which is higher than the non-deuterated form (293.28 g/mol ) due to the presence of six deuterium atoms. scribd.compharmaffiliates.com The deuteration is specifically on the naphthalene (B1677914) part of the molecule, leaving the nitrophenyl group unchanged. biocat.comcymitquimica.com This selective labeling is crucial for its use in scientific research, particularly as an internal standard in quantitative analyses where the mass difference allows it to be distinguished from the native Para Red. researchgate.net

Table of Compound Properties

| Property | Para Red | This compound (naphthyl-d6) |

|---|---|---|

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol wikipedia.org | 3,4,5,6,7,8-hexadeuterio-1-[(E)-(4-nitrophenyl)diazenyl]naphthalen-2-ol lgcstandards.com |

| Synonyms | Pigment Red 1, C.I. 12070 chemeurope.com | 1-[2-(4-Nitrophenyl)diazenyl]- 2-naphthalen-3,4,5,6,7,8-d6-ol cymitquimica.com |

| CAS Number | 6410-10-2 chemeurope.com | 1014689-16-7 pharmaffiliates.com |

| Molecular Formula | C₁₆H₁₁N₃O₃ chemeurope.com | C₁₆H₅D₆N₃O₃ pharmaffiliates.com |

| Molecular Weight | 293.28 g/mol scribd.com | 299.32 g/mol pharmaffiliates.com |

| Appearance | Red solid chemeurope.com | Not specified, likely similar to Para Red |

| Melting Point | 248 - 252 °C chemeurope.com | Not available |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| Acetanilide | |

| Alizarin | unb.ca |

| Aniline (B41778) | unb.ca |

| β-naphthol | scribd.com |

| Congo red | dyespigments.net |

| Deuterium | wikipedia.org |

| Indigo | psiberg.com |

| Mauveine | psiberg.com |

| p-nitroaniline | scribd.com |

| Para Red | scribd.com |

| This compound | biocat.com |

| Phenol | wikipedia.org |

| Sudan I | chemeurope.com |

Chemical Nomenclature and Isotopic Substitution Pattern

This compound is a deuterated analogue of the azo dye Para Red. Its nomenclature precisely describes its structure, including the specific locations of isotopic substitution. The formal chemical name for this compound is 3,4,5,6,7,8-hexadeuterio-1-[(E)-(4-nitrophenyl)diazenyl]naphthalen-2-ol. lgcstandards.com The designation "D6" (or d6) indicates that six hydrogen atoms in the parent molecule have been replaced by deuterium atoms. pharmaffiliates.com

The isotopic substitution in this compound is confined to the naphthyl moiety of the molecule. pharmaffiliates.com Specifically, the hydrogen atoms at positions 3, 4, 5, 6, 7, and 8 of the naphthalene ring system are substituted with deuterium. lgcstandards.comtheclinivex.com This specific labeling pattern is crucial for its research applications.

| Identifier | Value |

|---|---|

| Chemical Name | 1-[2-(4-Nitrophenyl)diazenyl]-2-naphthalene-3,4,5,6,7,8-D6-ol theclinivex.com |

| Synonym | (E)-1-((4-nitrophenyl)diazenyl)naphthalen-3,4,5,6,7,8-d6-2-ol pharmaffiliates.com |

| CAS Number | 1014689-16-7 medchemexpress.comlgcstandards.compharmaffiliates.com |

| Molecular Formula | C₁₆H₅D₆N₃O₃ pharmaffiliates.com |

| Molecular Weight | 299.31 g/mol lgcstandards.com |

| Isotopic Substitution | Six deuterium atoms on the naphthyl ring at positions 3, 4, 5, 6, 7, and 8. lgcstandards.com |

Importance of Deuteration at Specific Naphthyl Positions for Research Applications

The strategic placement of deuterium atoms on the naphthyl ring of this compound is fundamental to its utility in research. One of the most significant applications for such deuterated compounds is their use as internal standards in quantitative analysis, particularly for methods involving mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS/MS). google.com In these techniques, a known quantity of the deuterated analogue is added to a sample. Because this compound is chemically identical to its non-deuterated counterpart (Para Red), it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it is easily distinguished by the mass spectrometer. This allows for precise quantification of the non-deuterated Para Red in complex matrices, correcting for any loss of analyte during sample processing. google.com The synthesis of azo dyes like those in the Sudan family with deuterium labels on the naphthol moiety has been specifically developed for this purpose. researchgate.net

Furthermore, deuteration is a key tool for studying the metabolism of chemical compounds. medchemexpress.com Azo dyes can be metabolized in vivo, sometimes leading to the cleavage of the azo bond and the formation of potentially carcinogenic aromatic amines. researchgate.net By using this compound, researchers can track the metabolic fate of the naphthyl portion of the molecule. The deuterium labels act as a unique isotopic signature, enabling the unambiguous identification of metabolites derived from this part of the parent compound using mass spectrometry.

The substitution of hydrogen with deuterium also creates a stronger chemical bond (the C-D bond versus the C-H bond). chinesechemsoc.org This can lead to a phenomenon known as the kinetic isotope effect, where reactions involving the cleavage of this bond proceed more slowly. Investigating this effect can provide detailed insights into the mechanisms of chemical and enzymatic degradation of Para Red.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic and industrial inquiry involving this compound is its application as a stable isotope-labeled internal standard. researchgate.netgoogle.com Research focuses on developing and validating robust analytical methods for the detection and quantification of Para Red in various substrates, such as foodstuffs and textiles, where it may be present as an illicit additive. The availability of this compound is essential for the accuracy and reliability of these isotope dilution assays. researchgate.net

A second key area of investigation is in toxicology and metabolic studies. researchgate.net Academic inquiry may use this compound to explore the metabolic pathways of Para Red in biological systems. The objectives would include identifying the specific metabolites formed, understanding the enzymes involved in its transformation, and assessing the potential for the formation of harmful substances. The deuterium-labeled naphthyl ring serves as a tracer to follow the molecule's journey and breakdown within an organism. ontosight.ai

Finally, research may also be directed towards understanding the fundamental physicochemical properties of the molecule. This includes studying the kinetic isotope effect on its degradation processes and potentially exploring how deuteration of the naphthyl ring influences the photophysical properties of the azo dye, which is a broader area of interest for deuterated azobenzene (B91143) compounds in materials science and photopharmacology. biorxiv.org

Structure

3D Structure

Propriétés

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-nitrophenyl)hydrazinylidene]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,17H/b18-16-/i1D,2D,3D,4D,5D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHQDMGGRZPFAW-YNUXJZMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Isotopic Incorporation Strategies

Methodologies for the De Novo Synthesis of Para Red D6

The de novo synthesis of this compound is not a single reaction but a multi-step process that mirrors the standard synthesis of its non-labeled counterpart. The key difference lies in the strategic introduction of deuterium (B1214612) atoms onto one of the key precursors before the final coupling step. The general synthesis of Para Red involves the diazotization of p-nitroaniline, followed by an azo coupling reaction with β-naphthol (2-naphthol). scispace.comscribd.com The isotopic labeling is typically achieved by introducing deuterium into either the p-nitroaniline or the β-naphthol molecule.

A primary strategy for synthesizing deuterated Para Red involves the use of a deuterated p-nitroaniline precursor. The deuterium atoms are incorporated into the aniline (B41778) ring prior to the diazotization reaction. A highly effective and operationally simple method for this is the regioselective deuteration of anilines in the presence of an acid catalyst and a deuterium source like deuterium oxide (D₂O). nih.gov

For electron-deficient anilines such as p-nitroaniline, deuteration occurs efficiently at the ortho positions with respect to the amino group. nih.gov The process typically involves heating the aniline in D₂O with a stoichiometric amount of a strong acid, such as hydrochloric acid (HCl). nih.gov The acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium on the activated aromatic ring. Once the deuterated p-nitroaniline is synthesized and purified, it is carried forward to the diazotization step. This is achieved by reacting it with a nitrite (B80452) source, such as sodium nitrite, in an acidic solution at low temperatures (0–5 °C) to form the stable diazonium salt. scispace.comscialert.net This deuterated diazonium salt is then immediately used in the subsequent coupling reaction.

Table 1: Representative Conditions for Acid-Catalyzed Deuteration of Anilines This table illustrates the general conditions for deuterating aniline derivatives, which are applicable to the synthesis of the p-nitroaniline-d4 precursor.

| Substrate | D-Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |

| Aniline | D₂O | 1 equiv. HCl | 100 | 24 | >98 (ortho, para) |

| p-Anisidine | D₂O | 1 equiv. HCl | 100 | 24 | >98 (ortho to -NH₂) |

| p-Nitroaniline | D₂O | 1 equiv. HCl | 100 | 24 | >98 (ortho to -NH₂) |

Source: Adapted from Martins, A., & Lautens, M. (2008). nih.gov

An alternative or complementary approach is the deuteration of the coupling component, β-naphthol. The naphthol ring system is susceptible to hydrogen-deuterium exchange, particularly when catalyzed by transition metals. Ruthenium-based catalysts, for example, have been shown to be highly effective for the deuteration of alcohols using D₂O as the deuterium source. researchgate.net In these systems, a ruthenium pincer complex can catalyze the H/D exchange at positions alpha and beta to the hydroxyl group under relatively mild conditions. researchgate.net

The mechanism often involves a metal-ligand cooperation where the catalyst dehydrogenates the alcohol to an intermediate ketone (or in the case of naphthol, a keto-enol tautomer like a naphthalenone), which then undergoes deuteration and subsequent reduction back to the deuterated alcohol. researchgate.net The specific positions on the β-naphthol ring that are deuterated depend on the catalyst and reaction conditions. For use in synthesizing this compound, where the label often resides on the naphthol moiety, this method provides a direct route to the required deuterated intermediate. researchgate.net

The direct formation of this compound is achieved through the azo coupling of a deuterated diazonium salt with a deuterated or non-deuterated coupling component. The most common pathway involves reacting the diazonium salt of pre-deuterated p-nitroaniline with β-naphthol dissolved in a basic solution (e.g., sodium hydroxide). scispace.comyoutube.com The synthesis of isotopically labeled Sudan dyes, a family to which Para Red belongs, often utilizes this approach to create internal standards for analytical chemistry. researchgate.net

Deuterium Exchange in β-Naphthol Intermediates

Mechanistic Considerations in Deuterium Incorporation

The efficiency and selectivity of deuterium incorporation are governed by the reaction mechanisms and can be controlled by optimizing the reaction parameters.

The regioselectivity of deuteration is a critical factor in producing a well-defined isotopically labeled standard.

In p-Nitroaniline: In the acid-catalyzed deuteration of p-nitroaniline, the strong ortho-, para-directing effect of the protonated amino group (-NH₃⁺) overrides the meta-directing effect of the nitro group. This results in highly regioselective deuterium incorporation at the two ortho positions relative to the amine. nih.gov This yields 4-nitroaniline-2,6-d₂ as the primary product. To achieve higher deuteration levels on this ring, more forcing conditions or different catalytic systems may be required.

In β-Naphthol: The regioselectivity of H/D exchange on the β-naphthol ring is more complex. The hydroxyl group activates the ring towards electrophilic substitution, primarily at the C1 (alpha) position. researchgate.net Transition-metal-catalyzed processes can exhibit different selectivities. For instance, ruthenium nanoparticles have been used for the regioselective deuteration of quinolines and other aza-compounds, demonstrating that the catalyst surface chemistry plays a significant role in determining which C-H bonds are activated. nih.gov The choice of catalyst and conditions is therefore crucial to direct the deuterium to the desired positions on the naphthol rings.

Stereoselectivity is generally not a factor in the deuteration of the aromatic rings of p-nitroaniline and β-naphthol, as these are planar structures.

Achieving high isotopic purity (i.e., a high percentage of deuterium incorporation) along with a good chemical yield is the primary goal of optimizing the synthesis.

Key parameters for optimization include:

Catalyst: For transition-metal-catalyzed reactions, the choice of metal (e.g., Ruthenium, Palladium, Iridium) and the ligand structure are paramount. researchgate.netacs.org For acid-catalyzed reactions, the concentration and type of acid can influence the rate and extent of deuteration. nih.gov

Deuterium Source: Deuterium oxide (D₂O) is the most common and economical source. researchgate.netacs.org However, deuterated gases (D₂) or deuterated solvents like DMSO-d6 can also be used, depending on the specific reaction mechanism. nih.govsci-hub.se

Temperature and Reaction Time: Higher temperatures and longer reaction times generally lead to greater deuterium incorporation but may also result in side reactions or decreased yield. researchgate.net Kinetic studies are often necessary to find the optimal balance. For example, in the ruthenium-catalyzed deuteration of alcohols, mild heating to 60-100 °C is often sufficient. researchgate.net

pH/Basicity: The pH of the medium is critical. Acid catalysis is used for activating anilines, nih.gov while basic conditions are often required for metal-catalyzed dehydrogenation steps or for dissolving the naphthol coupling component. researchgate.netyoutube.com

Table 2: Optimization Parameters for Ruthenium-Catalyzed Deuteration of Alcohols with D₂O This table provides a general overview of parameters that are optimized for deuterating alcohols, a process analogous to the deuteration of β-naphthol.

| Parameter | Variation | Effect on Yield & Isotopic Purity |

| Catalyst Loading | 0.5 - 2.0 mol% | Higher loading can increase reaction rate but also cost. Optimal loading balances efficiency and economy. |

| Base | KOtBu, NaOtBu, K₂CO₃ | The type and amount of base are crucial for initiating the catalytic cycle. KOtBu is often effective. |

| Temperature | 60 - 120 °C | Increased temperature generally improves D-incorporation but can lead to lower yields if side reactions occur. |

| Solvent | D₂O, Toluene, THF | D₂O often serves as both the solvent and the deuterium source, which is environmentally benign. |

Source: Adapted from Chatterjee, B., et al. (2016). researchgate.net

By carefully controlling these factors, it is possible to synthesize this compound with high isotopic enrichment and in sufficient quantities for its application as an analytical standard.

Regioselectivity and Stereoselectivity of Deuteration Reactions

Advanced Synthetic Techniques for Isotope Labeling

The synthesis of deuterated Para Red, such as Para Red-d6, can be achieved through two primary strategies: direct catalytic deuteration of the parent molecule or its precursors, or a multistep synthesis that employs starting materials already enriched with deuterium.

Catalytic deuteration involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, facilitated by a metal catalyst. This method can be applied to the aromatic precursors of Para Red, namely p-nitroaniline and 2-naphthol (B1666908).

Advanced catalytic systems have been developed for efficient hydrogen-deuterium (H-D) exchange in aromatic compounds. For instance, a flow synthesis method utilizing a platinum on alumina (B75360) catalyst has proven effective for the deuteration of aromatic compounds like 1-naphthol (B170400) using heavy water (D₂O) under microwave irradiation. tn-sanso.co.jp This approach allows for high-efficiency H-D exchange in a continuous process, which could be adapted for the deuteration of 2-naphthol. tn-sanso.co.jp Another sophisticated approach involves the use of supported iridium nanoparticles, which can selectively catalyze the deuteration of arenes at the meta- and para-positions under mild conditions, using deuterated benzene (B151609) (C₆D₆) as the deuterium source. acs.org Such methods offer high chemo- and regioselectivity, which is crucial for targeted isotope labeling. acs.org

| Catalytic System | Catalyst | Deuterium Source | Key Features | Reference |

| Flow Synthesis | Platinum on Alumina | Heavy Water (D₂O) | High-efficiency H-D exchange; suitable for continuous production. | tn-sanso.co.jp |

| Nanoparticle Catalysis | Iridium on Silica (Ir/SiO₂) | Benzene-d6 (C₆D₆) | High chemo- and regioselectivity; mild reaction conditions. | acs.org |

The most direct and common route to specifically labeled Para Red-d6 involves a multistep synthesis starting from deuterated precursors. researchgate.netlookchem.com The fundamental synthesis of Para Red is an azo coupling reaction between diazotized p-nitroaniline and 2-naphthol. scispace.comscribd.com To produce a deuterated final product, one or both of these precursors must be isotopically labeled.

The synthesis of the required deuterated starting materials is a critical preliminary step. For example, 4-nitroaniline-2,3,5,6-d4 (B586119) can be synthesized by refluxing non-deuterated 4-nitroaniline (B120555) in deuterated sulfuric acid (D₂SO₄), a process that facilitates the exchange of aromatic protons with deuterium. Repeated deuteration cycles can enhance the level of deuterium incorporation. Alternatively, deuterated anilines can be prepared via methods such as silver oxide-catalyzed C-D bond formation. acs.org Similarly, deuterated 2-naphthol can be prepared through H-D exchange reactions. tn-sanso.co.jp

Once the deuterated precursors are obtained, the synthesis of Para Red-d6 proceeds via the established pathway:

Diazotization: Deuterated p-nitroaniline is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. scispace.comyoutube.com

Azo Coupling: The resulting deuterated diazonium salt solution is then slowly added to a basic solution of deuterated 2-naphthol. scispace.comyoutube.com The coupling reaction, an electrophilic aromatic substitution, occurs to yield the final deuterated azo dye, Para Red-d6. scribd.com

This synthetic approach ensures that the deuterium labels are located at specific, predetermined positions within the Para Red molecule, depending on the deuteration pattern of the starting materials. researchgate.netlookchem.com

| Reaction Stage | Reactants | Conditions | Product | Reference |

| Precursor Synthesis | 4-Nitroaniline, D₂SO₄ | Reflux at 95°C | 4-Nitroaniline-d4 | |

| Diazotization | 4-Nitroaniline-d4, NaNO₂, HCl | 0–5 °C | 4-nitrobenzenediazonium-d4 chloride | scispace.comyoutube.com |

| Azo Coupling | 4-nitrobenzenediazonium-d4 chloride, 2-Naphthol-d_x | Basic solution, vigorous stirring | Para Red-d_y_ | scispace.comscribd.com |

Catalytic Deuteration Approaches

Purification and Isolation of Deuterated Para Red Products

Following the synthesis, the crude deuterated Para Red product must be purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. The initial isolation of the solid product is typically achieved by vacuum filtration, followed by washing with water to remove residual acids and salts. scispace.comazom.com

For achieving high purity, especially isotopic purity, further steps are necessary. Recrystallization is a common method, and to prevent back-exchange of the incorporated deuterium with protons, the use of deuterated solvents is recommended where feasible. azom.com Column chromatography is another effective technique for separating the desired deuterated compound from impurities. rsc.org

The purity and structural integrity of the final Para Red-d6 product are confirmed using analytical techniques. High-resolution mass spectrometry is used to verify the molecular weight and confirm the degree of deuterium incorporation, while Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the absence of proton signals at the deuterated positions and thus verify the isotopic purity. researchgate.net

| Purification Step | Method | Purpose | Reference |

| Initial Isolation | Vacuum Filtration | Separation of the crude solid product from the reaction mixture. | scispace.com |

| Washing | Washing with water | Removal of inorganic salts and residual acids. | azom.com |

| Final Purification | Recrystallization / Column Chromatography | Removal of organic impurities and byproducts. | rsc.org |

| Quality Control | Mass Spectrometry / NMR Spectroscopy | Confirmation of molecular structure and isotopic enrichment. | researchgate.net |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds like Para Red D6, NMR provides invaluable information regarding molecular structure and purity. The use of deuterated solvents is standard practice in NMR to avoid overwhelming solvent signals, but the focus here is on the deuterated analyte itself. blogspot.commsu.edu

Application of ¹H, ¹³C, and ²H NMR for Structural Elucidation and Purity Assessment

The structural integrity and purity of this compound can be rigorously assessed using a combination of ¹H, ¹³C, and ²H NMR spectroscopy.

¹H NMR (Proton NMR) is instrumental in confirming the successful synthesis of deuterated compounds by observing the absence or significant reduction of proton signals at specific positions where deuterium (B1214612) has been incorporated. researchgate.net For this compound, where the deuterium labels are on the phenyl ring, the aromatic region of the ¹H NMR spectrum would show a distinct pattern compared to its non-deuterated counterpart. The integration of remaining proton signals allows for the calculation of the degree of deuteration. researchgate.net A complete assignment of ¹H and ¹³C resonances for similar Sudan dyes has been achieved using two-dimensional NMR experiments, providing a basis for such analysis. researchgate.net

¹³C NMR (Carbon-13 NMR) provides detailed information about the carbon skeleton of the molecule. The presence of deuterium atoms influences the chemical shifts of adjacent carbon atoms, a phenomenon known as the isotopic effect, which can be used to confirm the location of deuterium labeling. nih.govencyclopedia.pub In a ¹³C NMR spectrum of a deuterated compound, carbons bonded to deuterium will exhibit characteristic splitting patterns due to C-D coupling (e.g., a 1:1:1 triplet for a CD group) and will be shifted slightly upfield compared to the corresponding C-H carbon. blogspot.com

²H NMR (Deuterium NMR) directly observes the deuterium nuclei. This technique is highly specific for the deuterated sites within the molecule. blogspot.com A ²H NMR spectrum of this compound would show signals corresponding to the specific chemical environments of the deuterium atoms on the phenyl ring. The chemical shift scale for ²H is identical to that of ¹H, simplifying spectral interpretation. blogspot.com It is crucial to use a protonated solvent when acquiring a ²H NMR spectrum to avoid a dominant solvent signal. blogspot.com

A study on the analysis of Sudan dyes in spices utilized ¹H-NMR experiments to identify and quantify the dyes. tesisenred.net Stock solutions of the dyes were prepared in deuterated chloroform (B151607) for analysis. tesisenred.net

Interactive Table: Expected NMR Observables for this compound

| Nucleus | Expected Observation | Purpose |

| ¹H | Absence or reduced intensity of specific aromatic proton signals. | Confirmation of deuteration and purity assessment. researchgate.net |

| ¹³C | Upfield shifts and splitting of carbon signals attached to deuterium. | Structural elucidation and confirmation of deuteration sites. nih.govencyclopedia.pubblogspot.com |

| ²H | Direct detection of deuterium signals at specific chemical shifts. | Direct evidence and quantification of deuteration. blogspot.com |

Isotopic Effects on NMR Chemical Shifts and Coupling Constants

The substitution of a proton with a deuteron (B1233211) brings about subtle but measurable changes in the NMR spectrum, known as isotopic effects. These effects are powerful tools for structural and conformational analysis.

Chemical Shifts: The primary isotopic effect is a slight upfield shift (to lower frequency) of the resonance of a nucleus when a neighboring atom is replaced by a heavier isotope. encyclopedia.pubblogspot.com For instance, the ¹³C resonance of a carbon directly bonded to a deuterium (C-D) will appear at a slightly lower chemical shift than that of a C-H bond. blogspot.com These shifts, though small, are readily detectable with modern high-field NMR spectrometers and can be transmitted through several bonds. encyclopedia.pub Secondary deuterium isotope effects on ¹³C chemical shifts have been used to investigate tautomeric equilibria in related azo dyes. encyclopedia.pub

Coupling Constants: The magnitude of the spin-spin coupling constant (J-coupling) is dependent on the gyromagnetic ratios of the coupled nuclei. Since the gyromagnetic ratio of deuterium is about 6.5 times smaller than that of a proton, the J(C,D) coupling constant is significantly smaller than the corresponding J(C,H) coupling. This difference in coupling constants provides another layer of confirmation for deuteration. The characteristic splitting patterns in ¹³C NMR (e.g., triplet for CD, quintet for CD₂, septet for CD₃) are a direct result of these coupling interactions. blogspot.com

Mass Spectrometry (MS) for Isotopic Tracing and Quantification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for the analysis of isotopically labeled compounds like this compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. acs.org For this compound, HRMS is used to:

Confirm Isotopic Composition: By measuring the molecular ion's mass with high precision, HRMS can confirm the incorporation of six deuterium atoms. The mass of this compound will be approximately 6.0378 Da (6 x 1.0063 Da, the mass difference between ²H and ¹H) greater than that of the unlabeled Para Red.

Verify Purity: HRMS can distinguish the deuterated compound from any residual unlabeled material or from species with incomplete deuteration, ensuring the isotopic purity of the standard. researchgate.net

Researchers have confirmed the structures of synthesized deuterated Sudan dyes using HRMS. researchgate.net

Quantitative Applications of this compound as an Internal Standard in Stable Isotope Dilution Assays (SIDA)

The most significant application of this compound is as an internal standard in Stable Isotope Dilution Assays (SIDA). uni-muenchen.denih.gov SIDA is considered the gold standard for quantitative analysis, especially in complex matrices like food and environmental samples. nih.govresearchgate.net

The principle of SIDA relies on adding a known amount of the isotopically labeled standard (this compound) to the sample containing the unlabeled analyte (Para Red). nih.gov Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. uni-muenchen.deresearchgate.net

The quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the internal standard. uni-muenchen.demdpi.com Any loss of analyte during sample preparation or variations in instrument response will affect the internal standard to the same extent, thus canceling out these errors and leading to highly accurate and precise quantification. nih.govresearchgate.net

Interactive Table: Key Parameters in SIDA using this compound

| Parameter | Description | Importance |

| Analyte | Unlabeled Para Red | The compound to be quantified. |

| Internal Standard | This compound | A known amount is added to the sample. uni-muenchen.demdpi.com |

| Response Ratio | (Peak Area of Analyte) / (Peak Area of Internal Standard) | This ratio is proportional to the concentration of the analyte. mdpi.com |

| Calibration Curve | A plot of response ratios versus known concentrations of the analyte. | Used to determine the concentration of the analyte in unknown samples. mdpi.com |

This methodology has been successfully applied to the analysis of various Sudan dyes in food products, where deuterated analogs like Sudan I-d5 and Sudan IV-d6 serve as internal standards to ensure reliable and accurate results. service.gov.ukapajournal.org.uk The use of SIDA with LC-MS/MS is a powerful technique for monitoring these forbidden dyes at low concentrations. service.gov.uk

Vibrational Spectroscopy (FT-IR, FT-Raman) in Investigating Deuterated Azo Chromophores

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a powerful non-destructive approach for probing the molecular structure of this compound.

Spectroscopic Signatures of Deuterium Substitution

The substitution of hydrogen with deuterium atoms in the Para Red molecule induces noticeable shifts in the vibrational frequencies of specific functional groups. This isotopic substitution is particularly useful in vibrational spectroscopy as it allows for the precise assignment of vibrational modes. The primary spectroscopic signature of deuteration is the shift of C-H stretching and bending vibrations to lower frequencies (lower wavenumbers) due to the heavier mass of deuterium compared to hydrogen. sci-hub.se

For instance, the aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region in the FT-IR and FT-Raman spectra of standard Para Red, would be expected to shift to approximately 2250 cm⁻¹ in this compound. Similarly, C-H in-plane and out-of-plane bending vibrations, which appear in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ regions respectively for substituted benzenes, would also exhibit a downward shift upon deuteration. researchgate.net These predictable isotopic shifts provide definitive evidence of successful deuteration and can be used to confirm the identity of this compound.

In a study on deuterated toluene, similar shifts were observed in the infrared and Raman spectra, supporting the principle of using deuterium substitution for vibrational assignments. cdnsciencepub.com The analysis of deuterated pyridines also demonstrated that isotopic composition could be verified through these spectroscopic techniques. researchgate.net

Correlating Vibrational Modes with Molecular Structure in this compound

By analyzing the FT-IR and FT-Raman spectra of this compound, specific vibrational modes can be correlated with its distinct structural features. The azo group (-N=N-), central to the chromophore, exhibits a characteristic stretching vibration. While often weak in the infrared spectrum, the azo stretch is typically strong in the Raman spectrum, appearing in the 1450-1400 cm⁻¹ range. The position of this band can be sensitive to the electronic environment and molecular conformation.

The spectra also reveal vibrations associated with the substituted aromatic rings. For the para-nitrophenyl (B135317) group, symmetric and asymmetric stretching vibrations of the NO2 group are expected. ijirset.com Ring breathing modes and other skeletal vibrations of the naphthalene (B1677914) and benzene (B151609) rings will also be present. A detailed analysis, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the observed vibrational bands to specific atomic motions within the this compound molecule. researchgate.netscirp.org This comprehensive understanding of the vibrational spectrum is invaluable for quality control and for studying intermolecular interactions.

Chromatographic Separations for this compound Analysis

Chromatographic techniques are indispensable for the separation and quantification of this compound, especially when used as an internal standard in complex sample matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Deuterated Compounds

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Para Red and its deuterated analog. researchgate.net Method development typically involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Stationary Phase: Reversed-phase C18 columns are commonly employed, providing excellent retention and separation for azo dyes. lcms.czucc.edu.ghresearchgate.net

Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with water is frequently used. ucc.edu.ghresearchgate.net The gradient or isocratic elution profile is adjusted to ensure baseline separation from other dyes and matrix components. lcms.cz For instance, a gradient can start with a lower percentage of organic solvent to focus more polar compounds on the column before ramping up to elute less polar analytes. lcms.cz

Detection: A UV-Vis or a diode array detector (DAD) is often used, with the detection wavelength set at the maximum absorbance of Para Red, which is around 506 nm. ucc.edu.ghresearchgate.net For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). lcms.czservice.gov.uk This allows for the monitoring of specific precursor-to-product ion transitions, providing a high degree of confidence in the identification and quantification of this compound.

The use of deuterated internal standards like this compound is critical for accurate quantification, as they co-elute with the analyte of interest and can compensate for matrix effects and variations in sample preparation and instrument response. service.gov.uknih.gov

Table 1: Example HPLC Method Parameters for Para Red Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | lcms.czucc.edu.ghresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Water mixtures | lcms.czucc.edu.ghresearchgate.net |

| Detection | UV-Vis at ~506 nm or MS/MS | lcms.czucc.edu.ghresearchgate.net |

| Flow Rate | Typically 1.0 mL/min | ucc.edu.ghjcsp.org.pk |

| Injection Volume | 10-25 µL | researchgate.net |

Gas Chromatography (GC) for Volatile Deuterated Derivatives (if applicable)

Gas Chromatography (GC) is generally not the primary method for analyzing non-volatile compounds like this compound in its native form. However, if volatile derivatives of this compound could be prepared, GC analysis would be feasible. The use of deuterated standards is well-established in GC-MS for quantifying a wide range of compounds, as they exhibit slightly different retention times from their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect. nih.govoiv.int

For GC analysis to be applicable, a derivatization step would be necessary to increase the volatility of this compound. This is not a common practice for azo dyes. If applicable, a high-temperature capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5) column, would likely be used. unl.edu Mass spectrometry would be the detector of choice, allowing for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection. oiv.intunl.edu

Ion Chromatography and Advanced Detection Techniques for Related Species

Ion chromatography (IC) is a powerful technique for the determination of ionic species. nih.gov While this compound itself is a neutral molecule, IC could be relevant for the analysis of any related ionic species or degradation products that might be present in a sample. For example, if this compound were to degrade, it could form smaller, charged molecules that could be separated and quantified by IC.

Modern IC systems can be coupled with various detectors, including conductivity detectors and mass spectrometers (IC-MS), to provide sensitive and selective analysis of a wide range of ions. researchgate.net This could be particularly useful in stability studies or in analyzing complex matrices where ionic interferences are a concern.

X-ray Diffraction (XRD) and Crystallographic Studies of Deuterated Para Red

Advanced analytical techniques, including X-ray and neutron diffraction, are indispensable for elucidating the three-dimensional atomic arrangement within a crystal. While X-ray diffraction (XRD) primarily provides information on the electron density distribution, neutron diffraction offers a complementary perspective, proving particularly powerful for localizing lighter atoms like hydrogen and its isotope, deuterium. wikipedia.orgepj-conferences.org The study of deuterated compounds, such as this compound, leverages the unique scattering properties of deuterium to gain deeper structural insights that are often inaccessible by XRD alone. amercrystalassn.orgiucr.org

The process of deuteration involves the substitution of hydrogen atoms (¹H) with their heavier isotope, deuterium (²H or D). This isotopic substitution is critical for neutron diffraction studies because hydrogen has a large incoherent scattering cross-section, which creates significant background noise and can obscure the desired diffraction signal. iucr.orgjove.com Deuterium, in contrast, has a much smaller incoherent scattering cross-section and a coherent scattering length comparable to that of other common elements like carbon and oxygen, resulting in a significantly improved signal-to-noise ratio and clearer diffraction data. epj-conferences.orgamercrystalassn.orgiucr.org

Impact of Deuteration on Crystal Packing and Unit Cell Parameters

The substitution of protium (B1232500) (H) with deuterium (D) can induce subtle yet significant changes in the crystal structure of a compound. These changes stem from the difference in mass and the resulting variations in zero-point vibrational energy, which can affect the length and strength of intermolecular interactions, such as hydrogen bonds. nih.gov Consequently, deuteration can lead to alterations in the crystal packing and the dimensions of the unit cell—the fundamental repeating unit of a crystal. iucr.orgscispace.com

The unit cell is defined by six lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). wikipedia.org Numerous studies on various organic and inorganic compounds have demonstrated that deuteration can cause measurable changes in these parameters. For instance, investigations on deuterated potassium dihydrogen phosphate (B84403) (DKDP) revealed a gradual increase in the cell parameter along the a(b)-axis as the deuterium content increased. rsc.org Similarly, a detailed neutron diffraction study on the hybrid perovskite FAPbBr₃ showed that deuteration resulted in increased lattice parameters and different, partially-ordered crystal structures compared to its hydrogenated counterpart. iucr.orgscispace.com

While the effects are often small, they are not uniform across all systems. In some cases, like the proteinase K, high-resolution X-ray studies showed that solvent deuteration induced negligibly small structural differences. nih.gov In other systems, the changes can be more pronounced, influencing the physical properties of the material. acs.orgacs.org For this compound, a systematic comparison of its unit cell parameters with those of non-deuterated Para Red would be required to quantify the precise impact of deuteration. This would typically involve collecting high-resolution X-ray diffraction data for both isotopologues under identical conditions.

Below is a hypothetical data table illustrating how such a comparison might be presented. The values are for illustrative purposes only and are based on typical observations in the field.

| Lattice Parameter | Para Red (Hypothetical) | This compound (Hypothetical) | Relative Change (%) |

| a (Å) | 12.345 | 12.351 | +0.05 |

| b (Å) | 8.765 | 8.769 | +0.05 |

| c (Å) | 15.432 | 15.429 | -0.02 |

| α (°) | 90 | 90 | 0 |

| β (°) | 95.1 | 95.2 | +0.1 |

| γ (°) | 90 | 90 | 0 |

| Volume (ų) | 1658.9 | 1660.1 | +0.07 |

Table 1: A hypothetical comparison of unit cell parameters for protiated and deuterated Para Red, as would be determined by X-ray diffraction.

Structural Refinements through Neutron Diffraction (as a complementary technique for deuterated systems)

Neutron diffraction is the premier technique for accurately locating deuterium atoms within a crystal structure. wikipedia.org While XRD is excellent for determining the positions of heavier atoms, it is largely insensitive to hydrogen. By using neutrons, the positions of deuterium atoms, including those in methyl groups, aromatic rings, and water molecules within the crystal lattice, can be determined with high precision. amercrystalassn.orgiucr.org This provides a complete and unambiguous picture of the molecular geometry and the intermolecular interactions, such as hydrogen/deuterium bonding networks.

The process of refinement involves adjusting a structural model to achieve the best possible fit with the experimentally observed diffraction data. For neutron diffraction data, this is often accomplished using the Rietveld refinement method, especially for powder samples. researchgate.netepj-conferences.orgarxiv.org The refinement process optimizes various parameters, including atomic coordinates, thermal displacement parameters (which describe the vibration of atoms), and site occupancy factors. The quality of the fit is typically assessed by statistical indicators such as the R-factor and chi-squared (χ²) values. researchgate.net

Degradation Pathways and Environmental Fate Modeling of Deuterated Azo Dyes

Photodegradation Mechanisms of Azo Dyes and Deuterium (B1214612) Isotope Effects

Azo dyes are chromophoric compounds characterized by one or more azo groups (-N=N-) connecting aromatic rings. nih.gov Their interaction with light is fundamental to their function as colorants but also central to their potential for photodegradation. Generally, azo dyes are engineered to possess high chemical and photolytic stability to ensure the longevity of their color in various applications. mst.dk Consequently, photolysis is not typically considered a primary degradation pathway for many of these compounds under normal environmental conditions. mst.dk

The mechanism of photodegradation, when it does occur, is complex and can involve several pathways. For some azo dyes, particularly those existing in a hydrazone tautomeric form, degradation can be initiated by reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals generated under UV irradiation. jocpr.comresearchgate.net In other cases, direct photoreduction of the dye in its azo form may occur. jocpr.com The presence of oxygen can significantly influence both the rate and the mechanism of the photodegradation reaction. uva.nl

There is no specific information in the scientific literature identifying the deuterated degradation products resulting from the photolysis of Para Red D6. General studies on the photodegradation of other azo dyes under UV irradiation indicate that hydroxyl radicals are often the dominant reactive species, leading to hydroxylated derivatives in the initial stages of degradation. researchgate.net As the process continues, further oxidation can lead to the formation of lower-molecular-weight dicarboxylic acids and, eventually, inorganic ions. researchgate.net

Given this general pathway, it is plausible that the photodegradation of this compound would yield hydroxylated versions of the deuterated phenyl and naphthol rings, followed by ring opening to form smaller deuterated organic acids. However, without experimental data, the exact structures of these potential deuterated degradation products remain hypothetical.

Investigation of Photolytic Stability of this compound

Biotransformation and Biodegradation Studies of Deuterated Azo Compounds

The biotransformation of azo dyes is a significant pathway for their degradation in biological systems, including microbial communities in the environment and metabolic processes in mammals. researchgate.net The typical bacterial degradation of azo dyes is a two-step process that begins with the reductive cleavage of the azo bond under anaerobic conditions. mdpi.comfrontiersin.org This initial step breaks the chromophore, resulting in decolorization and the formation of aromatic amines, which are often colorless but can be more toxic and carcinogenic than the parent dye. mst.dkfrontiersin.org These aromatic amines may then be further degraded, typically under aerobic conditions. ijcmas.com

Specific studies on the microbial metabolism of this compound are absent from the literature. However, research on other deuterated azo compounds provides critical insight into how isotopic substitution can affect biotransformation. A study on the carcinogen azoxymethane (B1215336), which contains an azo functional group, demonstrated a significant deuterium isotope effect on its metabolism and toxicity in rats. nih.gov When deuterium was substituted for hydrogen on one of the methyl groups, the carcinogenic potency of the compound was reduced, particularly concerning the induction of colon tumors. nih.gov

This finding is highly relevant as it shows that deuteration at a site of metabolic oxidation can slow down the rate of biotransformation, thereby altering the biological outcome. nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. juniperpublishers.com It can be inferred that the microbial metabolism of this compound, if it involves enzymatic cleavage of the deuterated phenyl ring, would likely proceed at a different rate than its non-deuterated counterpart.

The microbial degradation of azo dyes is mediated by several classes of enzymes. The primary enzymes responsible for the initial decolorization step are azoreductases, which catalyze the reductive cleavage of the azo linkage. mdpi.commdpi.com Other enzymes, such as laccases and peroxidases (including lignin (B12514952) peroxidase and manganese peroxidase), are oxidoreductases that can also degrade azo dyes, often through a free-radical mechanism that does not necessarily produce toxic aromatic amines. nih.govijcmas.comijplantenviro.com

| Enzyme Class | Degradation Mechanism | Typical Conditions |

| Azoreductases | Reductive cleavage of the -N=N- bond, requiring reducing equivalents (e.g., NADH, FADH). | Primarily anaerobic |

| Laccases | One-electron oxidation of phenolic groups, often using a free radical mechanism without producing aromatic amines. | Aerobic |

| Peroxidases (LiP, MnP) | H₂O₂-dependent oxidation of the dye molecule, capable of cleaving the azo bond or modifying the aromatic rings. | Aerobic |

| This table summarizes the major enzyme classes involved in the biodegradation of azo dyes and their general mechanisms of action. nih.govmdpi.comijcmas.comijplantenviro.com |

The most direct evidence for isotope effects on the enzymatic reaction rates of azo compounds comes from toxicological studies. The investigation of deuterated azoxymethane revealed a significant kinetic isotope effect, where the substitution of deuterium for hydrogen at a site of metabolic attack slows the rate of enzymatic oxidation. nih.gov This directly impacted the carcinogenicity of the compound, as shown by the reduced incidence of colon tumors in rats treated with the deuterated variant compared to the standard compound. nih.gov

| Compound Administered | Dose | Incidence of Colon Tumors |

| Azoxymethane | High | 18/20 |

| Azoxymethane-d3 | High | 18/20 |

| Methyl-d3-azoxymethane | High | 11/20 |

| Azoxymethane | Low | 11/20 |

| Azoxymethane-d3 | Low | 10/20 |

| Methyl-d3-azoxymethane | Low | 3/20 |

| This table presents data on the incidence of colon tumors in rats, illustrating the protective effect of deuterating the methyl group adjacent to the oxygen-bearing nitrogen in azoxymethane. This demonstrates a clear in vivo isotope effect on the metabolic activation pathway. nih.gov |

This kinetic isotope effect is a fundamental principle used in pharmaceutical development to improve the metabolic stability of drugs. juniperpublishers.com By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of degradation can be reduced, prolonging the drug's half-life. juniperpublishers.com The same principle applies to the environmental degradation of this compound: any enzymatic process involving the cleavage of its C-D bonds would be expected to be slower than the corresponding reaction for non-deuterated Para Red.

Microbial Metabolism of Azo Dyes with Specific Reference to Deuterated Variants

Chemical Degradation in Aquatic and Terrestrial Environments

Beyond biological and photochemical pathways, the chemical stability of an azo dye determines its persistence in the environment. Azo dyes are generally resistant to hydrolysis (with the exception of reactive dyes designed to bind covalently) and oxidative degradation under typical aerobic environmental conditions. mst.dk This inherent stability contributes to their persistence in aquatic and terrestrial systems. mst.dk

In aquatic environments, advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can degrade recalcitrant organic pollutants, including azo dyes. ohsu.edu For instance, the Fenton reaction (Fe²⁺/H₂O₂) can produce these radicals and lead to the breakdown of the dye structure. ohsu.edu However, such conditions are not typical of most natural water bodies.

In terrestrial environments, pollutants can bind to soil particles, affecting their bioavailability and degradation rate. miljodirektoratet.nomiljodirektoratet.no There is a lack of specific data on the fate of Para Red or its deuterated analogue in soil. Given its low water solubility and general chemical stability, it is expected to be persistent, with slow degradation rates primarily driven by microbial activity over long periods. The impact of deuteration would again manifest as a kinetic isotope effect in any degradation reaction involving the breaking of a C-D bond, likely increasing its environmental persistence relative to standard Para Red.

Hydrolytic Stability of this compound under Various Environmental Conditions

The stability of an organic compound against hydrolysis, the cleavage of chemical bonds by the addition of water, is a critical factor in its environmental persistence. For deuterated this compound, its stability is influenced by environmental factors such as pH and temperature.

Systematic studies on the hydrolytic stability of deuterated azo dyes are limited. However, research on similar deuterated organic compounds provides insights. For instance, studies on deuterated coumarins have shown enhanced hydrolytic stability in aqueous environments. researchgate.net This increased stability is often attributed to the kinetic isotope effect, where the heavier deuterium forms a stronger covalent bond with carbon compared to protium (B1232500) (¹H), thus requiring more energy to break.

To thoroughly assess the hydrolytical stability of this compound, experiments under a range of pH and temperature conditions would be necessary. The data from such studies could be presented as follows:

Interactive Data Table: Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Half-life (t₁/₂) (days) | Degradation Rate Constant (k) (day⁻¹) |

| 4 | 15 | Data not available | Data not available |

| 7 | 15 | Data not available | Data not available |

| 9 | 15 | Data not available | Data not available |

| 4 | 25 | Data not available | Data not available |

| 7 | 25 | Data not available | Data not available |

| 9 | 25 | Data not available | Data not available |

| 4 | 35 | Data not available | Data not available |

| 7 | 35 | Data not available | Data not available |

| 9 | 35 | Data not available | Data not available |

This table is illustrative. Experimental data for this compound is required to populate it.

Oxidative Degradation and Reactive Species Interactions

Oxidative degradation is a major pathway for the breakdown of azo dyes in the environment, often initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and ozone (O₃). researchgate.net The substitution of hydrogen with deuterium in this compound can influence the rate of these oxidative processes.

The C-H bonds in organic molecules are susceptible to attack by ROS. The replacement of these with stronger C-D bonds can slow down degradation reactions where C-H bond cleavage is the rate-limiting step. mdpi.comresearchgate.net This kinetic isotope effect is a key consideration in the environmental fate of deuterated compounds. For example, deuteration at oxidation-prone sites in arachidonic acid has been shown to slow down both enzymatic and non-enzymatic oxidation. mdpi.com

The interaction of this compound with specific reactive species would determine its primary degradation products. For instance, the reaction with hydroxyl radicals could lead to hydroxylation of the aromatic rings, followed by ring cleavage. Ozonolysis would likely target the azo bond (-N=N-), leading to the formation of smaller aromatic compounds. sustainability-directory.com

Table: Predicted Oxidative Degradation Products of this compound

| Reactive Species | Primary Degradation Products |

| Hydroxyl Radical (•OH) | Hydroxylated and deuterated aromatic amines and phenols |

| Ozone (O₃) | Deuterated aldehydes and carboxylic acids from azo bond cleavage |

| Singlet Oxygen (¹O₂) | Oxidized aromatic derivatives d-nb.info |

Environmental Transport and Distribution Modeling of Deuterated Compounds

Understanding the movement and distribution of deuterated compounds like this compound in the environment is crucial for assessing their potential impact. This involves modeling their transport in the atmosphere, aquatic systems, and soil.

Atmospheric Transport and Deposition Dynamics

Persistent organic pollutants (POPs) can undergo long-range atmospheric transport. wm.edu While specific data for this compound is not available, studies on other deuterated POPs suggest that isotopic fractionation can occur during air-water gas exchange, potentially allowing deuterium ratios to be used to track transport distance. wm.edu Models for atmospheric transport would need to incorporate factors like vapor pressure, atmospheric residence time, and deposition rates (wet and dry) of the deuterated dye.

Fate and Transport in Aquatic Systems (rivers, lakes, sediments)

Once in aquatic systems, the fate of this compound is governed by processes like dissolution, sorption to sediment and suspended particles, and biodegradation. mdpi.com Azo dyes are known to accumulate in aquatic systems, potentially impacting aquatic life. mdpi.com The deuteration of this compound could affect its partitioning behavior (e.g., the octanol-water partition coefficient, Kow) and its bioavailability to microorganisms responsible for degradation. niscpr.res.innih.gov The transport in rivers and lakes would be influenced by water flow, sedimentation rates, and resuspension events. epa.gov

Soil Mobility and Leaching Potentials of Deuterated Organic Pollutants

In the soil environment, the mobility of organic pollutants is largely controlled by sorption-desorption processes. mdpi.comunibo.itresearchgate.net The interaction of this compound with soil components like organic matter and clay minerals will determine its potential to leach into groundwater. mdpi.comresearchgate.netfiveable.me The increased bond strength due to deuteration might slightly alter the sorption characteristics of the molecule, but significant effects would likely depend on the specific interactions with soil constituents. The persistence of the dye in soil would also be a function of its resistance to microbial degradation. unibo.it

In Silico Prediction and Computational Modeling of Degradation Pathways for Deuterated Molecules

Computational models are valuable tools for predicting the environmental fate and degradation of chemicals. acs.orgresearchgate.net For deuterated molecules like this compound, in silico tools can help to:

Predict degradation products: Software can simulate metabolic and environmental degradation pathways, identifying likely transformation products. acs.orgacs.orgresearchgate.netresearchgate.net

Estimate reaction kinetics: By considering the kinetic isotope effect, models can provide estimates of how deuteration will affect degradation rates.

Assess environmental distribution: Multimedia fate models can predict the partitioning of the compound between air, water, soil, and sediment based on its physicochemical properties. researchgate.netmdpi.com

These models use quantitative structure-activity relationships (QSARs) and other algorithms to forecast the behavior of chemicals. acs.org For this compound, such models could predict the formation of various degradation products under different environmental conditions, guiding further experimental investigation. acs.org

Theoretical and Computational Chemistry of Para Red D6

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Para Red D6" at the molecular level. These methods provide a detailed description of the electronic structure, which governs the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-31+G(d,p), can elucidate its preferred molecular geometry and electronic properties.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the molecule's reactivity and its behavior in electronic applications. The HOMO-LUMO energy gap is a key parameter that influences the molecule's color and photochemical stability. For Para Red derivatives, the HOMO is typically localized on the 2-naphthol-azo group, which acts as an electron donor, while the LUMO characteristics can be influenced by substituents. nih.gov In "this compound," the nitro group on the phenyl ring acts as an electron-withdrawing group, influencing the charge distribution and the energy of the LUMO.

Table 1: Predicted Geometric and Electronic Properties of Para Red (trans-azo form) based on DFT Calculations

| Property | Predicted Value (B3LYP/6-31+G(d,p)) | Reference |

| Azo Bond Length (N=N) | ~1.28 Å | osti.gov |

| HOMO Energy | Varies with derivative | nih.gov |

| LUMO Energy | Varies with derivative | nih.gov |

| HOMO-LUMO Energy Gap | ~2.4 eV | nih.gov |

Note: The values for "this compound" are expected to be very similar to those of the non-deuterated Para Red, with minor deviations due to isotopic effects.

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for the identification and characterization of "this compound."

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For azo dyes like Para Red, the spectrum is characterized by a strong π→π* transition in the visible region, which is responsible for its color, and a weaker n→π* transition at longer wavelengths. nih.gov Calculations on Para Red derivatives show that the position of the maximum absorption (λ_max) is sensitive to the molecular structure and substituents. nih.gov The deuteration in "this compound" is predicted to cause only minor shifts in the UV-Vis absorption bands, as the electronic transition energies are largely unaffected. nih.gov However, the vibrational fine structure of the absorption bands may show isotopic shifts.

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For "this compound," the most significant effect of deuteration would be the absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the appearance of characteristic signals in the ²H (Deuterium) NMR spectrum. In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (B1214612) will exhibit a characteristic splitting pattern due to C-D coupling and an isotopic shift (usually a slight upfield shift) compared to the corresponding carbons in the non-deuterated Para Red. tandfonline.commdpi.com The β-isotope effect, a small shift in the resonance of a carbon atom two bonds away from the deuterium, can also be observed and is useful for structural elucidation. tandfonline.com

IR Spectroscopy: The most pronounced effect of deuteration is observed in the Infrared (IR) spectrum. The C-H stretching vibrations in Para Red, typically found in the 3000-3100 cm⁻¹ region, will be replaced by C-D stretching vibrations in "this compound" at significantly lower frequencies (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. This isotopic shift is a clear and predictable spectroscopic signature. DFT calculations can accurately predict these vibrational frequencies.

Table 2: Predicted Spectroscopic Features of this compound

| Spectroscopy | Predicted Feature | Reference for Isotope Effect |

| UV-Vis | Minor shift in λ_max compared to Para Red. The π→π* transition is predicted to be around 517 nm for the parent compound. | nih.govnih.gov |

| ¹H NMR | Absence of signals for the six deuterium-substituted positions on the naphthyl ring. | tandfonline.commdpi.com |

| ¹³C NMR | Isotopic upfield shift and splitting for carbons directly bonded to deuterium. Potential for β-isotope shifts on neighboring carbons. | tandfonline.commdpi.com |

| IR | Appearance of C-D stretching bands around 2200-2300 cm⁻¹ and disappearance of corresponding C-H stretching bands. Other fingerprint region vibrations will also show isotopic shifts. | tandfonline.com |

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the behavior of "this compound" in a condensed phase, such as in a solvent or on a surface, by simulating the atomic motions over time. These simulations are governed by classical mechanics and rely on force fields to describe the interactions between atoms.

The behavior of azo dyes in solution is strongly influenced by the solvent. nih.gov MD simulations can model the solvation of "this compound" in various solvents, revealing details about the solvent shell structure and the specific interactions, such as hydrogen bonding between the hydroxyl group of the dye and polar solvent molecules. The polarity of the solvent can influence the tautomeric equilibrium between the azo and hydrazone forms. nih.gov For "this compound," deuteration of the naphthyl ring is not expected to drastically change its interaction with the solvent compared to the parent compound, as the primary interaction sites (the azo group, hydroxyl group, and nitro group) remain unchanged.

Azo dyes are known to aggregate in solution, a process driven by π-π stacking interactions between the aromatic rings. tandfonline.comworktribe.com MD simulations can be used to study the aggregation process of "this compound" molecules, predicting the size, shape, and stability of the aggregates. The simulations can reveal the preferred orientation of the molecules within the aggregate, which is often a head-to-tail arrangement to minimize electrostatic repulsion. acs.org The presence of additives, such as surfactants or urea, can modify the aggregation behavior, and MD simulations can provide molecular-level insights into these effects. worktribe.comacs.org

The interaction of "this compound" with material surfaces is crucial for its applications in areas like dyes for textiles or as sensitizers in solar cells. MD simulations can model the adsorption of the dye onto various surfaces, such as metal oxides (e.g., TiO₂) or polymers. osti.govtandfonline.com These simulations can determine the preferred binding orientation of the molecule on the surface, the adsorption energy, and the nature of the interactions (e.g., van der Waals, electrostatic, or hydrogen bonding). For instance, studies on similar azo dyes have shown that they can adsorb onto surfaces in a horizontal fashion, maximizing the contact area. tandfonline.com The specific functional groups, like the nitro group in "this compound," can play a significant role in the anchoring of the dye to the surface. osti.gov

Solvent Effects and Aggregation Behavior of Deuterated Azo Dyes

Isotope Effects on Reaction Kinetics and Thermodynamics

The substitution of hydrogen with deuterium in "this compound" can lead to kinetic and thermodynamic isotope effects in chemical reactions. These effects arise from the difference in zero-point vibrational energy between C-H and C-D bonds.

A kinetic isotope effect (KIE) is observed when the rate of a reaction changes upon isotopic substitution. If a C-H bond is broken in the rate-determining step of a reaction, replacing it with a C-D bond will typically slow down the reaction, leading to a primary KIE (kH/kD > 1). For reactions involving "this compound," if a reaction mechanism involves the abstraction of a hydrogen from the deuterated naphthyl ring, a significant primary KIE would be expected. Even if the deuterated bonds are not directly broken, a smaller secondary KIE can be observed due to changes in vibrational frequencies at the transition state. Studies on the electrochemical reduction of other azo dyes have shown KIEs, indicating the involvement of proton transfer in the reaction mechanism. acs.orgmdpi.com

Thermodynamic isotope effects refer to shifts in chemical equilibria upon isotopic substitution. These are generally smaller than kinetic isotope effects. For "this compound," the equilibrium between different conformers or tautomers could be slightly shifted compared to the non-deuterated Para Red due to the differences in zero-point energies. The thermodynamics of processes like dye aggregation or binding to a surface could also exhibit small isotope effects. researchgate.net

Kinetic Isotope Effects (KIE) in this compound Reactions

The study of kinetic isotope effects (KIE) provides profound insights into the mechanisms of chemical reactions. By substituting an atom with its heavier isotope, subtle changes in reaction rates can be observed, which are indicative of bond-breaking or bond-forming events in the rate-determining step of a reaction. In the context of this compound, the deuterated analogue of Para Red (1-phenylazo-2-naphthol), the KIE is a valuable tool for elucidating the mechanisms of its reactions, such as reduction or oxidation.

The primary KIE arises when a bond to the isotopically labeled atom is cleaved in the rate-determining step. wikipedia.orglibretexts.org For this compound, deuteration can occur at various positions on the aromatic rings. If a carbon-deuterium (C-D) bond is broken during the rate-limiting step of a reaction, a primary KIE (kH/kD > 1) is expected. This is because the C-D bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. libretexts.org For instance, in the reduction of the azo group (-N=N-), if the rate-determining step involves the abstraction of a hydrogen/deuterium atom from one of the aromatic rings, a significant primary KIE would be anticipated.